molecular formula C16H17N5O4 B6528537 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 1019101-43-9

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B6528537
CAS No.: 1019101-43-9
M. Wt: 343.34 g/mol
InChI Key: WRPKWNURYJDYGA-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound characterized by its pyrazole and oxadiazole rings, along with methoxybenzamide groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the oxadiazole and benzamide groups. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the oxadiazole ring, often involving the reaction of hydrazides with carboxylic acids or their derivatives.

  • Esterification and Amidation: The final steps usually involve esterification and amidation reactions to introduce the methoxybenzamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or carbonyl groups.

  • Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and oxadiazole rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure and properties make it suitable for use in various industrial applications, such as coatings, adhesives, and pharmaceuticals.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functional groups.

  • Oxadiazole Derivatives: Compounds containing oxadiazole rings with different substituents.

  • Benzamide Derivatives: Compounds with benzamide groups and various substituents.

Uniqueness: N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide stands out due to its specific combination of pyrazole, oxadiazole, and methoxybenzamide groups, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and industrial products.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-5-13(20-21(9)2)15-18-19-16(25-15)17-14(22)10-6-11(23-3)8-12(7-10)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPKWNURYJDYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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